molecular formula C30H45NO3 B12597805 3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 643755-17-3

3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12597805
CAS No.: 643755-17-3
M. Wt: 467.7 g/mol
InChI Key: AETWUVKFOWWTKV-UHFFFAOYSA-N
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Description

3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique molecular structure This compound features a cyclohexa-2,4-dien-1-one core with decyloxy and heptyloxy anilino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexa-2,4-dien-1-one core, followed by the introduction of the decyloxy and heptyloxy anilino groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The scalability of the synthetic route is a critical factor in its industrial application.

Chemical Reactions Analysis

Types of Reactions

3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It finds applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{(4-amino-3-methylphenyl)[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}anilino)benzene-1-sulfonate: This compound shares a similar cyclohexa-dienone core but differs in its substituents.

    Cyclohexa-1,3-diene and Cyclohexa-1,4-diene: These compounds are simpler analogs with different reactivity profiles.

Uniqueness

3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

643755-17-3

Molecular Formula

C30H45NO3

Molecular Weight

467.7 g/mol

IUPAC Name

5-decoxy-2-[(4-heptoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C30H45NO3/c1-3-5-7-9-10-11-13-15-23-34-29-19-16-26(30(32)24-29)25-31-27-17-20-28(21-18-27)33-22-14-12-8-6-4-2/h16-21,24-25,32H,3-15,22-23H2,1-2H3

InChI Key

AETWUVKFOWWTKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCCC)O

Origin of Product

United States

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